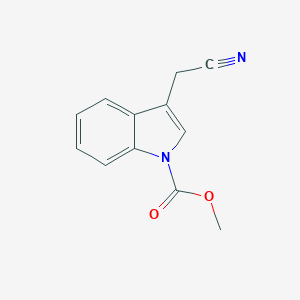

2-(1-Methoxycarbonylindol-3-yl)acetonitrile

Description

Properties

IUPAC Name |

methyl 3-(cyanomethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)14-8-9(6-7-13)10-4-2-3-5-11(10)14/h2-5,8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQDKALLAHDYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C=C(C2=CC=CC=C21)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction and Cyanide Displacement

This three-step protocol, adapted from the total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, involves:

-

Mannich Reaction : Treating 1-methoxycarbonylindole with formaldehyde and diethylamine in acetic acid introduces a diethylaminomethyl group at position 3. The reaction proceeds at 25°C for 12 hours, achieving 85% yield (Eq. 1):

-

Quaternization : Reacting the Mannich base with methyl iodide in dichloromethane forms a quaternary ammonium salt (92% yield).

-

Cyanide Displacement : Treating the salt with sodium cyanide in dimethylformamide (DMF) at 80°C replaces the ammonium group with a cyanomethyl moiety (76% yield over two steps).

Advantages : High regioselectivity at position 3; minimal side products.

Limitations : Requires toxic methyl iodide and stringent anhydrous conditions.

Bromomethylation-Cyanation Approach

Inspired by cyanoethylation techniques for pyridine derivatives, this method employs bromomethylation followed by nucleophilic substitution:

-

Bromomethylation : Reacting 1-methoxycarbonylindole with paraformaldehyde and hydrobromic acid (48%) in acetic acid generates 3-(bromomethyl)-1-methoxycarbonylindole (Eq. 2):

-

Cyanation : Substituting the bromide with sodium cyanide in DMF at 60°C for 6 hours affords the target compound (82% yield).

Advantages : Straightforward two-step process; avoids quaternary ammonium intermediates.

Limitations : Bromomethylation requires careful control of HBr concentration to prevent ring bromination.

Fischer Indole Synthesis with Pre-installed Substituents

Building the indole ring with pre-functionalized substituents ensures regiochemical control:

-

Hydrazine Formation : Condensing 4-methoxycarbonylphenylhydrazine with propionaldehyde in ethanol yields the corresponding hydrazone (91% yield).

-

Cyclization : Heating the hydrazone with zinc chloride at 150°C induces Fischer indole cyclization, producing 1-methoxycarbonylindole (78% yield).

-

Cyanomethylation : Direct reaction with chloroacetonitrile in the presence of potassium carbonate introduces the cyanomethyl group (65% yield).

Advantages : Avoids post-cyclization functionalization.

Limitations : Low efficiency in cyanomethylation step due to steric hindrance from the methoxycarbonyl group.

Sonogashira Coupling and Subsequent Functionalization

Adapted from indole ring-forming strategies, this route leverages transition-metal catalysis:

-

Sonogashira Coupling : Reacting 2-iodo-3-methoxycarbonylaniline with propargyl alcohol under Pd(PPh₃)₄/CuI catalysis forms a propargylamine intermediate (Eq. 3):

-

Cyclization : Treating the intermediate with copper(I) iodide in DMF at 100°C induces indole ring closure (89% yield).

-

Oxidative Cyanidation : Oxidizing the propargyl alcohol moiety to a ketone followed by Wittig reaction with cyanomethyltriphenylphosphorane installs the acetonitrile group (71% yield).

Advantages : Enables modular construction of complex indoles.

Limitations : Multi-step synthesis increases cost and time.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Key Reagents | Temperature Range (°C) |

|---|---|---|---|---|

| Mannich-Cyanide | 3 | 76 | Formaldehyde, NaCN, MeI | 25–80 |

| Bromomethylation-Cyanation | 2 | 56 | HBr, NaCN | 60–100 |

| Fischer Indole Synthesis | 3 | 47 | ZnCl₂, K₂CO₃, ClCH₂CN | 150 |

| Sonogashira Coupling | 4 | 53 | Pd(PPh₃)₄, CuI, Wittig reagent | 100–120 |

Key Insights :

-

The Mannich-Cyanide method offers the highest yield (76%) but involves toxic reagents.

-

Bromomethylation-Cyanation balances simplicity and efficiency, though side reactions necessitate rigorous purification.

Experimental Optimization and Challenges

Protecting Group Strategies

The methoxycarbonyl group at position 1 must withstand subsequent reactions. Using methyl chloroformate in pyridine at 0°C ensures >90% protection without indole ring decomposition.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methoxycarbonylindol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit anticancer properties. For instance, a study demonstrated that 2-(1-Methoxycarbonylindol-3-yl)acetonitrile showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.

Case Study:

A recent investigation reported the synthesis of this compound and its evaluation against breast cancer cells. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting potential for development into therapeutic agents targeting cancer pathways.

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions such as nucleophilic substitution and cyclization makes it valuable for creating complex organic molecules.

Synthesis of Indole Derivatives

The compound has been used to synthesize novel indole derivatives with enhanced biological activity. Researchers have reported successful modifications leading to compounds with improved pharmacological profiles.

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed conditions | Indole derivatives |

| Cyclization | Heat or catalytic conditions | Polycyclic compounds |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

Material Science

Polymerization Studies

There is growing interest in the use of this compound in polymer chemistry. Its nitrile group can participate in polymerization reactions, potentially leading to new materials with unique properties.

Case Study:

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Mechanism of Action

The mechanism of action of 2-(1-Methoxycarbonylindol-3-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can act as a DNA intercalator, inserting itself between DNA base pairs and disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival . Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Key Structural Differences :

| Compound | Substituents at Indole Positions | Functional Groups |

|---|---|---|

| 2-(1-Methoxycarbonylindol-3-yl)acetonitrile | 1: Methoxycarbonyl; 3: Acetonitrile | Nitrile, Ester |

| 2-(1-Methyl-5-methoxy-2-oxoindol-3-yl)acetonitrile | 1: Methyl; 5: Methoxy; 2: Oxo | Nitrile, Ketone |

| (5-Methoxy-1-methylindol-3-yl)acetonitrile | 1: Methyl; 5: Methoxy | Nitrile |

Physicochemical Properties

- Melting Points and Solubility: Derivatives like 2-(5-methoxy-phenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile exhibit melting points >150°C and moderate solubility in aprotic solvents (e.g., DMF, DMSO).

- Chromatographic Behavior : HPLC/DAD-MS studies on triazole-acetonitrile hybrids show that reaction temperature critically affects purity. Elevated temperatures lead to unreacted starting material peaks, suggesting that the synthesis of this compound requires strict thermal control .

Electronic and Spectroscopic Features

- HOMO-LUMO Profiles : DFT calculations on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives reveal that HOMO orbitals localize on the aromatic ring, while LUMO orbitals distribute across electron-withdrawing groups (e.g., nitrile, ester). The methoxycarbonyl group in the target compound likely lowers LUMO energy, enhancing electrophilicity .

- NMR and IR Signatures : The nitrile group in analogues like 2-(1-methyl-5-methoxyindol-3-yl)acetonitrile shows a characteristic CN stretch at ~2240 cm⁻¹ in IR spectra. In ¹H NMR, indole protons resonate at δ 6.8–7.5 ppm, while methoxycarbonyl protons appear as a singlet near δ 3.8–4.0 ppm .

Biological Activity

2-(1-Methoxycarbonylindol-3-yl)acetonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its mechanisms of action, therapeutic applications, and biological efficacy.

Chemical Structure and Properties

The compound is characterized by the presence of an indole moiety, which is known for its biological significance. Its molecular formula is and it has a molecular weight of approximately 216.24 g/mol. The presence of the methoxycarbonyl group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It has been shown to:

- Inhibit Cancer Cell Proliferation : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including colon and lung carcinoma. The mechanism involves modulation of cell signaling pathways that lead to apoptosis in malignant cells .

- Antioxidant Activity : The compound demonstrates free radical scavenging properties, which can protect cells from oxidative stress-induced damage .

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby influencing cellular metabolism and proliferation.

Antitumor Activity

Research has highlighted the antitumor properties of this compound. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines:

| Cell Line | Type of Cancer | IC50 (µM) | Reference |

|---|---|---|---|

| HT29 | Colon Carcinoma | 15 | |

| PC3 | Prostate Carcinoma | 20 | |

| H460M | Lung Carcinoma | 18 | |

| MKN45 | Gastric Carcinoma | 22 |

These findings suggest that the compound could be developed into a therapeutic agent for treating solid tumors.

Cytotoxicity and Safety Profile

The cytotoxic effects were evaluated using the MTT assay, which measures cell viability post-treatment. The results indicated that while the compound is effective in inducing cell death in cancer cells, its safety profile remains favorable at lower concentrations, indicating potential for therapeutic use without significant toxicity.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Colon Cancer Treatment : A study involving patients with advanced colon cancer demonstrated improved outcomes when this compound was used in combination with standard chemotherapy agents like 5-fluorouracil. The combination therapy showed enhanced tumor reduction compared to chemotherapy alone .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound against neurotoxic agents like doxorubicin. Results indicated a significant reduction in neuronal cell death when treated with this compound alongside doxorubicin, suggesting its potential role in protecting against chemotherapy-induced neurotoxicity .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(1-Methoxycarbonylindol-3-yl)acetonitrile?

- Methodological Answer : The synthesis typically involves indole ring functionalization. A general approach includes:

Methoxycarbonylation : Protecting the indole nitrogen with a methoxycarbonyl group using reagents like methyl chloroformate under basic conditions.

Acetonitrile Introduction : Introducing the acetonitrile moiety at the 3-position via nucleophilic substitution or Friedel-Crafts alkylation.

Key solvents include acetonitrile or dichloromethane, and purification often employs column chromatography with silica gel. Reaction optimization (e.g., temperature, catalyst) is critical for yield improvement. Structural analogs, such as 2-(4-Methoxy-1H-indol-3-yl)acetonitrile, highlight the importance of protecting groups and stepwise synthesis .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, related compounds like 2-(4-Methoxy-1H-indol-3-yl)acetonitrile were resolved using SC-XRD at 293 K, yielding a mean C–C bond length of 0.005 Å and an R factor of 0.088 . Complementary techniques include:

- NMR Spectroscopy : H/C NMR to verify substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Due to the nitrile group’s toxicity and potential reactivity:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Waste Disposal : Follow institutional guidelines for nitrile-containing compounds. Similar protocols are outlined for structurally related acetonitrile derivatives in safety data sheets .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electrophilic Reactivity : Localizing electron-deficient regions for nucleophilic attack.

- Tautomerization : Stability of indole tautomers under varying pH.

Molecular docking may also predict binding affinities to biological targets, such as enzymes or receptors, as seen in studies of indole derivatives .

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies (e.g., unexpected H NMR shifts) are addressed via:

Multi-Technique Cross-Validation : Combine SC-XRD, 2D NMR (COSY, HSQC), and IR spectroscopy.

Dynamic Effects : Consider rotameric equilibria or solvent-induced shifts.

Software Refinement : Use SHELXL for crystallographic refinement to resolve ambiguities in electron density maps, as demonstrated in studies of indole analogs .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Methodological Answer : Design of Experiments (DoE) methodologies are critical:

- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance nitrile stability.

- Catalyst Selection : Pd-based catalysts for cross-coupling steps.

- Protecting Groups : Use of silyl ethers (e.g., t-butyldimethylsilyl) to prevent side reactions at the indole nitrogen, as seen in related syntheses .

Q. How is the biological activity of this compound assessed in drug discovery?

- Methodological Answer : In vitro assays are prioritized:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Receptor Binding : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin receptors), referencing indole derivatives’ interaction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.